

Preclinical Oncology Profile of TW-37: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TW-37 is a novel, non-peptidic small-molecule inhibitor targeting the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins.[1][2] Overexpression of Bcl-2 family members, including Bcl-2, Bcl-xL, and Mcl-1, is a common feature in a variety of human cancers, contributing to tumor progression and resistance to conventional therapies.[3][4] **TW-37** was designed to fit into the BH3-binding groove of these anti-apoptotic proteins, thereby disrupting their interaction with pro-apoptotic proteins like Bax and Bak, and ultimately promoting apoptosis.[5][6] This document provides a comprehensive overview of the preclinical research on **TW-37**, summarizing its efficacy across various cancer models, detailing its mechanism of action, and outlining key experimental protocols.

Quantitative Efficacy Data

The anti-cancer activity of **TW-37** has been evaluated in a range of cancer cell lines and animal models. The following tables summarize the key quantitative data from these preclinical studies.

Table 1: In Vitro Binding Affinity of TW-37 to Bcl-2 Family Proteins



Target Protein	Binding Affinity (Ki)	Reference
Bcl-2	290 nmol/L	[5][6]
Mcl-1	260 nmol/L	[5][6]
Bcl-xL	1,110 nmol/L	[5][6]

Table 2: In Vitro Cytotoxicity of TW-37 in Cancer Cell

Lines

Cancer Type	Cell Line	IC50	Notes	Reference
Diffuse Large Cell Lymphoma	WSU-DLCL2	290 ± 35 nmol/L	72-hour exposure	[6]
Diffuse Large Cell Lymphoma	WSU-DLCL2	300 nM	Not specified	[7]
Head and Neck Squamous Cell Carcinoma	OSCC3, UM- SCC-1, UM- SCC-74A	~0.3 µmol/L (average)	Not specified	[8]
Human Endothelial Cells	Primary HUVEC	1.1 μmol/L	Not specified	[8]
Neuroblastoma	IMR-5 (N-Myc amplified)	0.28 μΜ	Not specified	[9]
Neuroblastoma	Kelly (N-Myc amplified)	0.22 μΜ	Not specified	[9]
Neuroblastoma	SY5Y	0.96 μΜ	Not specified	[9]
Neuroblastoma	SKNAS	0.83 μΜ	Not specified	[9]

Table 3: In Vivo Antitumor Efficacy of TW-37



Cancer Model	Animal Model	Treatment Regimen	Outcome	Reference
Diffuse Large Cell Lymphoma Xenograft (WSU- DLCL2)	SCID Mice	20 mg/kg, 3x, in combination with CHOP	More complete tumor inhibition compared to either agent alone.	[10]
Pancreatic Cancer Xenograft	SCID Mice	Not specified	Significant inhibition of tumor growth.	[3]
Oral Cancer Xenograft (HSC- 3)	Nude Mice	15 mg/kg/day for 21 days	Significantly decreased tumor volume on day 16.	[1][11]
Colorectal Cancer Xenograft (HCT- 116)	Mice	Intravenous injection	Inhibition of tumor growth.	[2]

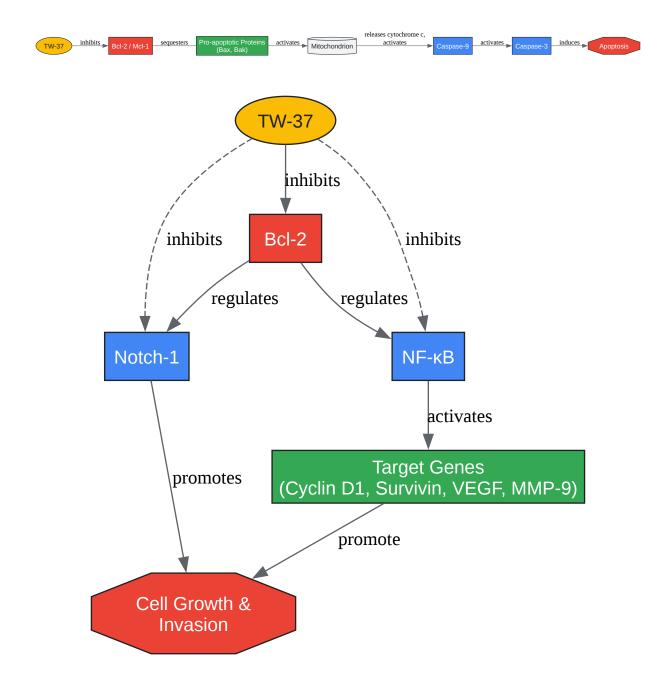
Mechanism of Action and Signaling Pathways

TW-37 exerts its anti-cancer effects through multiple mechanisms, primarily centered on the inhibition of Bcl-2 family proteins and the subsequent induction of apoptosis. It also impacts other critical signaling pathways involved in cell survival, proliferation, and angiogenesis.

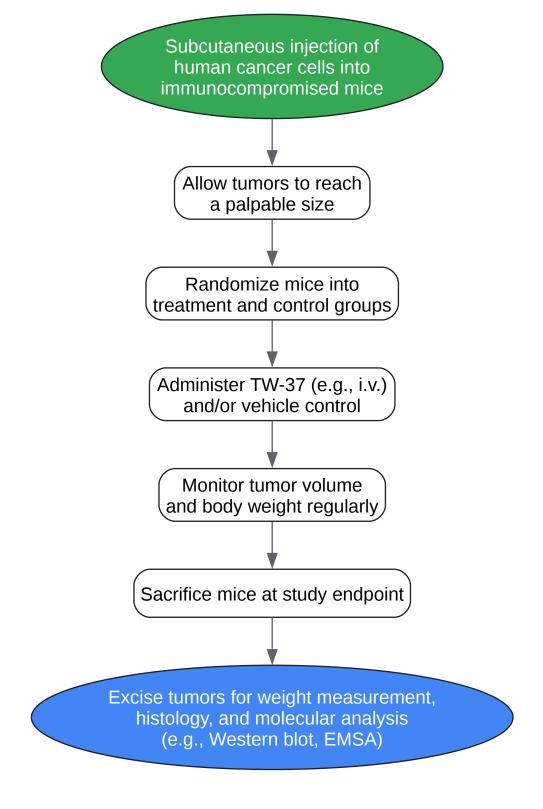
Bcl-2 Family Inhibition and Apoptosis Induction

TW-37 directly binds to the BH3 groove of anti-apoptotic proteins like Bcl-2 and Mcl-1, preventing them from sequestering pro-apoptotic proteins.[6] This disruption leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspases-9 and -3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[1][2]









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